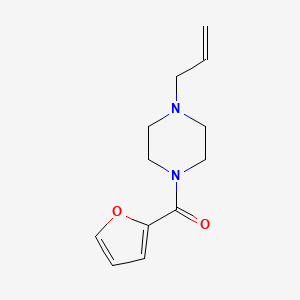

(4-ALLYLPIPERAZINO)(2-FURYL)METHANONE

Description

Overview of Furan- and Piperazine-Containing Scaffolds in Medicinal Chemistry and Organic Synthesis

Furan (B31954) and piperazine (B1678402) scaffolds are considered "privileged structures" in drug discovery, appearing in a multitude of biologically active compounds. nih.govsymeres.com

The furan ring , a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in medicinal chemistry. scielo.br Its electron-rich nature and aromaticity contribute to its ability to interact with various biological targets, influencing the pharmacological profile of a molecule. rsc.org Furan derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. rsc.orgwuxiapptec.comnih.gov The furan nucleus is present in several marketed drugs and natural products, highlighting its therapeutic importance. wuxiapptec.comnih.gov

The piperazine scaffold , a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is another cornerstone in medicinal chemistry. researchgate.net Its presence in a molecule can significantly impact properties such as solubility, basicity, and pharmacokinetic profiles. nih.govnih.gov The flexible nature of the piperazine ring allows it to act as a versatile linker or scaffold to which various pharmacophoric groups can be attached, enabling the fine-tuning of a compound's biological activity. nih.govnumberanalytics.com Consequently, piperazine derivatives have been developed for a vast range of therapeutic areas, including anticancer, antimicrobial, antidepressant, and antiviral treatments. symeres.comresearchgate.netnumberanalytics.com

The combination of these two scaffolds in a single molecule, as seen in (piperazino)(furyl)methanone derivatives, offers a powerful strategy for the development of novel chemical entities with potentially enhanced or unique biological activities.

Contextualization of (4-Allylpiperazino)(2-furyl)methanone within Relevant Chemical Classes

(4-Allylpiperazino)(2-furyl)methanone belongs to the broader class of N-substituted piperazine derivatives. The core structure consists of a furan-2-yl group attached to one of the piperazine nitrogen atoms via a carbonyl group (methanone), and an allyl group attached to the other nitrogen atom.

This specific combination of functional groups places the compound at the intersection of several important chemical classes:

Piperazine Derivatives: As a piperazine derivative, its biological activity is likely influenced by the nature of the substituents on the two nitrogen atoms. The allyl group at the N4 position is a key feature that differentiates it from other derivatives.

Furan Derivatives: The presence of the furan ring suggests that the compound may share some of the biological activities associated with this scaffold, such as antimicrobial or anticancer properties. rsc.orgnih.gov

Aryl Piperazine Methanones: This structural motif is found in a number of biologically active compounds. Research on related phenyl(piperazin-1-yl)methanone derivatives has identified them as potential inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL), which is a target for various diseases. nih.gov

The synthesis of similar (piperazino)(furyl)methanone derivatives has been reported in the literature, often involving the acylation of a substituted piperazine with a furoyl chloride or a related furan derivative.

Scope and Objectives of Academic Research on the Chemical Compound

While specific academic research focusing exclusively on "(4-ALLYLPIPERAZINO)(2-FURYL)METHANONE" is not extensively documented in publicly available literature, the scope and objectives of research on this compound can be inferred from studies on closely related derivatives.

The primary objectives of synthesizing and studying compounds of this class generally include:

Exploration of Biological Activity: A major goal is to investigate the potential therapeutic applications of these molecules. Based on the known properties of the furan and piperazine scaffolds, research would likely focus on screening for antibacterial, antifungal, anticancer, and enzyme inhibitory activities. scielo.brresearchgate.netnih.gov For instance, studies on 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives have focused on their potential as antibacterial agents. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers would aim to understand how modifications to the chemical structure affect the biological activity. For "(4-ALLYLPIPERAZINO)(2-FURYL)METHANONE," this would involve comparing its activity to derivatives with different substituents on the piperazine ring or modifications to the furan ring.

Development of Novel Synthetic Methodologies: The synthesis of new derivatives provides an opportunity to develop and refine synthetic routes for this class of compounds. scielo.br

Investigation of Mechanism of Action: For compounds that show promising biological activity, further research would be directed at elucidating their mechanism of action at the molecular level.

Interactive Data Tables

Table 1: Biological Activities of Related (Piperazino)(furyl)methanone Derivatives

| Derivative Class | Investigated Biological Activity | Reference |

| 2-Furyl[(4-aralkyl)-1-piperazinyl]methanones | Antibacterial | researchgate.netnih.gov |

| 2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanones | Cholinesterase Inhibition, Antimicrobial | scielo.br |

| Phenyl(piperazin-1-yl)methanones | Monoacylglycerol Lipase (MAGL) Inhibition | nih.gov |

Table 2: Key Structural Features and Their Significance

| Structural Moiety | Significance in Medicinal Chemistry |

| Furan Ring | Contributes to aromaticity and electron density, known to be present in compounds with a wide range of biological activities. scielo.brrsc.org |

| Piperazine Ring | Improves physicochemical properties like solubility and basicity; acts as a versatile scaffold for introducing diverse substituents. nih.govnih.gov |

| Methanone (B1245722) Linker | A stable and versatile ketone group that influences the molecule's three-dimensional structure and potential for biological interactions. numberanalytics.com |

| Allyl Group | A specific substituent on the piperazine ring that defines the unique identity of the target compound and influences its lipophilicity and reactivity. |

Structure

3D Structure

Propriétés

IUPAC Name |

furan-2-yl-(4-prop-2-enylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-5-13-6-8-14(9-7-13)12(15)11-4-3-10-16-11/h2-4,10H,1,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLXYFYQQDIBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Allylpiperazino 2 Furyl Methanone and Analogues

Strategies for the Construction of the (2-Furyl)methanone Moiety

The formation of the (2-furyl)methanone core is a critical step in the synthesis of the target molecule. A predominant method for this construction is the Friedel-Crafts acylation of furan (B31954). wikipedia.org This reaction typically involves treating furan with an acylating agent, such as 2-furoyl chloride or furoic anhydride (B1165640), in the presence of a Lewis acid catalyst.

Another established industrial synthesis involves the acylation of furan with acetic anhydride to produce 2-acetylfuran (B1664036). wikipedia.org This intermediate, 2-acetylfuran, is valuable in the synthesis of various fine chemicals and pharmaceuticals. wikipedia.org A patented method describes the preparation of 2-acetylfuran by reacting furan with ketene (B1206846) in an organic solvent like dichloromethane (B109758) or chloroform, using an acylation catalyst such as phosphoric acid or sulfuric acid. google.com The resulting 2-acetylfuran can then be further manipulated. For instance, reaction with aqueous sodium nitrite (B80452) can yield 2-furanyloxoacetic acid, an intermediate for the antibiotic Cefuroxime. wikipedia.org The carboxylic acid or its activated form (like an acyl chloride) can then be coupled with a piperazine (B1678402) derivative to form the final methanone (B1245722) structure.

Approaches to the 4-Substituted Piperazine Ring Formation

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods exist for its synthesis and substitution. mdpi.commdpi.com The formation of the 4-substituted piperazine ring can be achieved through several strategic approaches.

Classic strategies often rely on the stepwise nucleophilic substitution of piperazine itself. researchgate.net This involves the direct N-alkylation or N-arylation of the piperazine core. mdpi.com However, controlling the selectivity between the N1 and N4 positions can be a challenge, often requiring the use of protecting groups. For instance, a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine), can be used to direct substitution to the unprotected nitrogen, followed by deprotection.

Alternative methods focus on constructing the piperazine ring from linear precursors. These can include the cyclization of appropriate diamine precursors or the reductive cyclization of dioximes. mdpi.com Other advanced strategies include:

Reduction of pyrazines: Catalytic or chemical reduction of pyrazines, pyrazinium salts, or pyrazine-N-oxides can yield piperazines. rsc.org

DABCO bond cleavage: The ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) provides an efficient route to functionalized piperazines. rsc.org

Transition-metal-catalyzed reactions: Methods like the Buchwald-Hartwig amination allow for the coupling of aryl halides with piperazine. mdpi.com

Allylation Techniques for N-Substitution at the Piperazine Nitrogen

Introducing the allyl group at the N4 position of the piperazine ring is a key step in the synthesis of (4-Allylpiperazino)(2-furyl)methanone. This is typically achieved through nucleophilic substitution, where a piperazine derivative reacts with an allyl halide, such as allyl bromide or allyl chloride.

For more complex substrates or when seeking higher selectivity and milder conditions, palladium-catalyzed allylic alkylation is a powerful technique. nih.gov This method can be applied to differentially N-protected piperazin-2-ones, allowing for the asymmetric synthesis of highly enantioenriched products. nih.govnih.gov These keto-piperazine products can subsequently be reduced to the corresponding substituted piperazines. nih.gov The use of a palladium catalyst, often in conjunction with a specific ligand, facilitates the reaction between an allyl source and the piperazine nitrogen nucleophile. nih.govnih.gov

Linear and Convergent Synthesis Pathways for (4-Allylpiperazino)(2-furyl)methanone

The assembly of the final molecule can follow either a linear or a convergent synthetic pathway.

A linear synthesis involves the sequential addition of the different molecular fragments. A common linear approach for analogous compounds starts with the coupling of 2-furyl(1-piperazinyl)methanone with an electrophile. researchgate.net In the context of the target molecule, this would translate to a two-step process:

Formation of the amide bond between a furan-2-carboxylic acid derivative (like 2-furoyl chloride) and piperazine to yield (2-furyl)(piperazin-1-yl)methanone.

Subsequent N-alkylation of the secondary amine in the piperazine ring with an allyl halide (e.g., allyl bromide) to afford the final product, (4-allylpiperazino)(2-furyl)methanone. nih.gov

A convergent synthesis , by contrast, involves the independent preparation of key intermediates which are then combined in a final step. For this target molecule, a convergent approach might involve:

Synthesizing 1-allylpiperazine (B86097) separately.

Independently preparing an activated furan-2-carboxylic acid derivative.

Coupling these two fragments in a final amide bond formation reaction.

Convergent syntheses are often more efficient for producing a variety of analogues, as different substituted piperazines and furan derivatives can be prepared in parallel and then combined.

Optimization of Reaction Conditions and Yields in the Synthesis of (Piperazino)(furyl)methanone Derivatives

Optimizing reaction conditions is paramount for maximizing yield, purity, and efficiency while minimizing reaction times and by-product formation.

Role of Solvents, Catalysts, and Reagents (e.g., DMF, LiH, aralkyl halides)

The choice of solvent, catalyst, and reagents profoundly impacts the outcome of the synthesis.

Solvents: Polar aprotic solvents are frequently employed. N,N-dimethylformamide (DMF) is a common choice for substitution reactions involving piperazine derivatives and alkyl or aralkyl halides, as it effectively solvates the reactants. researchgate.netnih.gov Acetonitrile (B52724) is another suitable solvent, particularly for refluxing conditions in reactions involving bases like potassium carbonate. scielo.br The selection between polar and non-polar solvents can significantly affect reaction time and yield, with some reactions showing excellent results in non-polar solvents like dichloromethane (DCM) or toluene. researchgate.net

Catalysts: In reactions like amide bond formation, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency. nih.gov For cross-coupling reactions to form N-aryl piperazines, palladium catalysts are standard. organic-chemistry.org The choice and loading of the catalyst are critical; for example, experiments have shown that a 10 wt% catalyst loading can be significantly more effective than a 5 wt% loading. researchgate.net

Reagents: The base used is crucial for deprotonating the piperazine nitrogen to enhance its nucleophilicity. Strong bases like lithium hydride (LiH) are used in solvents like DMF for reactions with alkyl and aralkyl halides. researchgate.netnih.gov Weaker inorganic bases such as potassium carbonate (K2CO3) are also effective, typically under reflux conditions. scielo.br The reactivity of the electrophile (e.g., aralkyl halides) also plays a significant role in the reaction kinetics. nih.gov

Dynamic pH Control in Coupling Reactions

Maintaining optimal pH is critical during coupling reactions, especially in aqueous media. Dynamic pH control is a technique used to maintain the reaction mixture at a specific pH level, which can be essential for maximizing the yield and purity of the product. researchgate.net

In the synthesis of related sulfonamide analogues, for example, the coupling of a piperazine derivative with a sulfonyl chloride was successfully carried out under dynamic pH control in an aqueous alkaline medium. researchgate.net In amide bond formation, the pH affects the protonation state of both the amine nucleophile and the carboxylic acid. The amine must be in its deprotonated, nucleophilic form to react, a state favored at higher pH. However, the carboxylic acid must be protonated to be activated by coupling agents. Therefore, careful control of pH is necessary to balance these competing requirements and prevent side reactions like the hydrolysis of activated intermediates. This control ensures that the concentration of the reactive species is maximized throughout the reaction. mdpi.com

Microwave-Assisted Synthetic Methodologies

The application of microwave irradiation in organic synthesis has been shown to significantly accelerate reaction times, improve yields, and enhance the efficiency of various chemical transformations. mdpi.comnih.gov In the context of synthesizing piperazine derivatives, microwave-assisted methods have proven to be a valuable alternative to conventional heating, often leading to comparable yields and purity in a fraction of the time. mdpi.com This methodology is particularly advantageous for reactions that typically require prolonged periods of reflux. mdpi.com Research has demonstrated that microwave-assisted synthesis can be effectively applied to the preparation of monosubstituted piperazine derivatives and more complex structures like diketopiperazines. mdpi.comnih.govresearchgate.net

The synthesis of (4-Allylpiperazino)(2-furyl)methanone can be efficiently achieved through the acylation of 1-allylpiperazine with 2-furoyl chloride under microwave irradiation. This approach leverages the rapid heating capabilities of microwaves to facilitate the nucleophilic attack of the secondary amine of 1-allylpiperazine on the carbonyl carbon of 2-furoyl chloride. The use of a suitable base, such as triethylamine (B128534), is employed to neutralize the hydrogen chloride gas generated during the reaction.

A plausible reaction scheme is presented below:

Scheme 1: Microwave-assisted synthesis of (4-Allylpiperazino)(2-furyl)methanone

1-Allylpiperazine reacts with 2-furoyl chloride under microwave irradiation in the presence of a base to yield (4-Allylpiperazino)(2-furyl)methanone.

The reaction conditions for the microwave-assisted synthesis are summarized in the table below. These conditions are based on general principles observed in the microwave-assisted synthesis of other piperazine derivatives. mdpi.comnih.gov

| Parameter | Value |

| Reactants | 1-Allylpiperazine, 2-Furoyl Chloride |

| Solvent | Acetonitrile or Dichloromethane |

| Base | Triethylamine |

| Microwave Power | 100-300 W |

| Temperature | 80-120 °C |

| Reaction Time | 5-15 minutes |

| Work-up | Filtration of triethylamine hydrochloride, solvent evaporation |

Synthesis of Precursor Molecules and Intermediates

The synthesis of (4-Allylpiperazino)(2-furyl)methanone relies on the availability of key precursor molecules. The primary intermediates required are 1-allylpiperazine and 2-furoyl chloride.

Synthesis of 1-Allylpiperazine

1-Allylpiperazine is a crucial monosubstituted piperazine intermediate. A common method for its synthesis involves the direct alkylation of piperazine with an allyl halide, such as allyl bromide. To favor mono-alkylation and prevent the formation of the di-substituted product, a large excess of piperazine is typically used. The reaction can be carried out in a suitable solvent like acetonitrile.

Scheme 2: Synthesis of 1-Allylpiperazine

Piperazine reacts with allyl bromide to yield 1-allylpiperazine.

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |

| Piperazine | Allyl Bromide | Acetonitrile | Reflux, 2-4 hours | 1-Allylpiperazine |

Synthesis of 2-Furoyl Chloride

2-Furoyl chloride is a key acylating agent and a valuable pharmaceutical intermediate. wikipedia.org It is most commonly synthesized from 2-furoic acid. A widely used method involves the reaction of 2-furoic acid with thionyl chloride (SOCl₂), often with gentle heating. wikipedia.orgguidechem.comprepchem.com The excess thionyl chloride can be removed by distillation after the reaction is complete. guidechem.com

Scheme 3: Synthesis of 2-Furoyl Chloride

2-Furoic acid reacts with thionyl chloride to produce 2-furoyl chloride.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield |

| 2-Furoic Acid | Thionyl Chloride | Reflux at 100°C for 1 hour | 2-Furoyl Chloride | ~79% guidechem.com |

An alternative method for the synthesis of 2-furoyl chloride involves the use of triphosgene (B27547) in the presence of N,N-dimethylformamide. guidechem.com

Synthesis of (2-Furyl)(piperazin-1-yl)methanone

(2-Furyl)(piperazin-1-yl)methanone is an important intermediate that can be subsequently alkylated to produce a variety of N-substituted piperazine derivatives. scielo.br Its synthesis is achieved by the reaction of piperazine with 2-furoyl chloride. prepchem.com The reaction is typically carried out in an aqueous medium where the pH is carefully controlled. prepchem.com

Scheme 4: Synthesis of (2-Furyl)(piperazin-1-yl)methanone

Piperazine reacts with 2-furoyl chloride to form (2-Furyl)(piperazin-1-yl)methanone.

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield |

| Piperazine hexahydrate | 2-Furoyl Chloride | Water | pH maintained at 4.5 with NaOH solution | (2-Furyl)(piperazin-1-yl)methanone | 60% prepchem.com |

This intermediate can then be used to synthesize (4-Allylpiperazino)(2-furyl)methanone through alkylation with an allyl halide.

Chemical Reactivity and Transformations of 4 Allylpiperazino 2 Furyl Methanone

Reactions Involving the Furan (B31954) Ring System (e.g., Electrophilic Aromatic Substitution, Cycloaddition)

The furan moiety, an electron-rich aromatic heterocycle, is amenable to both electrophilic aromatic substitution and cycloaddition reactions. However, the presence of the electron-withdrawing 2-furoyl group significantly influences its reactivity.

Electrophilic Aromatic Substitution: The furan ring is generally reactive towards electrophiles, with a preference for substitution at the 2- and 5-positions due to the greater stability of the resulting cationic intermediate. nih.govmasterorganicchemistry.com However, the 2-furoyl group, being electron-withdrawing, deactivates the furan ring towards electrophilic attack. libretexts.orgyoutube.comkhanacademy.org Consequently, electrophilic aromatic substitution on (4-allylpiperazino)(2-furyl)methanone would require harsher conditions compared to unsubstituted furan. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. uci.eduwikipedia.org The directing effect of the 2-carbonyl group would favor substitution at the 5-position.

Cycloaddition Reactions: The reduced aromaticity of furan allows it to participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net While electron-rich furans are typically better dienes, studies have shown that even electron-poor furans, like 2-furoic acid and its derivatives (amides and esters), can undergo Diels-Alder reactions with suitable dienophiles, such as maleimides. rsc.orgnih.govyoutube.com These reactions can be facilitated by using water as a solvent or by converting the furoic acid to its more reactive carboxylate salt. nih.govyoutube.com Therefore, (4-allylpiperazino)(2-furyl)methanone is expected to undergo cycloaddition with strong dienophiles, leading to the formation of 7-oxabicyclo[2.2.1]heptene derivatives. Other types of cycloadditions, such as 1,3-dipolar cycloadditions, are also known for furan systems. acs.org

Table 1: Representative Cycloaddition Reactions of Furan Derivatives

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| 2-Furoic Acid | N-Methyl Maleimide | 7-Oxabicyclo[2.2.1]heptene | rsc.orgnih.govyoutube.com |

| 2-Methylfuran | Maleic Anhydride (B1165640) | 7-Oxabicyclo[2.2.1]heptene | nih.gov |

| Furan | Benzyne | Fused Cyclohexene | researchgate.net |

Reactivity of the Piperazine (B1678402) Nitrogen (e.g., Alkylation, Acylation, Arylation)

The piperazine ring in (4-allylpiperazino)(2-furyl)methanone possesses a secondary amine functionality, which is a primary site for nucleophilic reactions such as alkylation, acylation, and arylation.

Alkylation: The secondary nitrogen of the piperazine ring can be readily alkylated using various alkylating agents, such as alkyl halides. researchgate.netodu.edursc.org The reaction typically proceeds under basic conditions to neutralize the acid formed. To achieve mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, it is often advantageous to use a protecting group strategy or carefully control the stoichiometry of the reactants. odu.edu Reductive amination is another effective method for N-alkylation that avoids over-alkylation. odu.edu

Acylation: The piperazine nitrogen can undergo acylation with acyl chlorides or anhydrides to form the corresponding N-acyl derivative. This reaction is a standard method for introducing an acyl group onto a secondary amine.

Arylation: N-arylation of the piperazine nitrogen can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand. Copper-catalyzed N-arylation reactions are also well-established methods. nih.gov

Table 2: Conditions for N-Alkylation of Piperazine Derivatives

| Piperazine Derivative | Alkylating Agent | Base/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Acetylpiperazine | Alkyl Halide | K2CO3, reflux | N-Alkyl-N'-acetylpiperazine | researchgate.net |

| Piperidine | Alkyl Bromide/Iodide | Acetonitrile (B52724), room temp | N-Alkylpiperidinium salt | youtube.com |

| Piperazin-2-one | Allylic Carbonate | Pd catalyst, ligand | N-Allylpiperazin-2-one | harvard.edu |

Reactions at the Methanone (B1245722) Carbonyl Group

The amide carbonyl group in (4-allylpiperazino)(2-furyl)methanone is a key functional group that can undergo several important transformations, most notably reduction.

Reduction to Amine: Amides are typically resistant to reduction by mild reducing agents like sodium borohydride. masterorganicchemistry.comlibretexts.org However, they can be effectively reduced to the corresponding amines by strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comrsc.orglibretexts.orgyoutube.comwikipedia.orglibretexts.org This reaction involves the complete removal of the carbonyl oxygen and its replacement with two hydrogen atoms, converting the (4-allylpiperazino)(2-furyl)methanone to 4-allyl-1-((furan-2-yl)methyl)piperazine. The reaction proceeds via a tetrahedral intermediate, followed by elimination of a metal oxide species to form an iminium ion, which is then further reduced to the amine. wikipedia.org It has been noted that in the case of N-allylamides, LiAlH₄ can sometimes also reduce the carbon-carbon double bond of the allyl group. nih.govresearchgate.net

Other Reactions: While reduction is the most common transformation, the amide carbonyl can potentially react with strong nucleophiles like Grignard reagents, although this is less common than with esters or ketones. Additionally, specific methods exist for the conversion of amides to other functional groups, such as esters, under particular reaction conditions. acs.org

Table 3: Reduction of Amides to Amines

| Amide Substrate | Reducing Agent | Product Type | Reference |

|---|---|---|---|

| Primary, Secondary, or Tertiary Amide | LiAlH₄ | Corresponding Amine | rsc.org |

| N,N-Disubstituted Amide | LiAlH₄ | Tertiary Amine | youtube.com |

| Secondary Allyl Amide | LiAlH₄ | Allyl Amine (potential for double bond reduction) | nih.govwikipedia.org |

Transformations of the Allyl Group (e.g., Oxidation, Halogenation, Isomerization)

The allyl group attached to the piperazine nitrogen provides another site for a variety of chemical transformations, including oxidation, halogenation, and isomerization.

Oxidation: The allylic C-H bonds are susceptible to oxidation. wikipedia.org Depending on the oxidizing agent and reaction conditions, this can lead to the formation of allylic alcohols or enones. Palladium-catalyzed oxidative reactions of N-allyl amides can lead to functionalized products like dihydro-1,4-benzoxazines in specific substrates. masterorganicchemistry.com

Halogenation: Allylic halogenation, particularly bromination, is a characteristic reaction of allyl groups. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. organic-chemistry.orgmasterorganicchemistry.comchadsprep.comnih.govacs.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical mechanism and selectively installs a bromine atom at the allylic position. organic-chemistry.org

Isomerization: The allyl group can undergo isomerization to the thermodynamically more stable internal prop-1-enyl group. This transformation is typically catalyzed by transition metal complexes, such as those of ruthenium or rhodium. scite.airsc.orgacs.orgescholarship.org The resulting enamide is a valuable synthetic intermediate. The stereoselectivity of the isomerization can often be controlled by the choice of catalyst and reaction conditions. scite.airsc.org

Table 4: Key Transformations of the Allyl Group in N-Allyl Amides

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Isomerization | CpRu(CH₃CN)₃PF₆ | Z-Enamide | scite.airsc.orgacs.org |

| Allylic Bromination | NBS, radical initiator | Allylic Bromide | organic-chemistry.orgmasterorganicchemistry.comacs.org |

| Oxidative Cyclization | Pd(II), PhI(OCOR)₂ | Dihydro-1,4-benzoxazine derivative | masterorganicchemistry.com |

| Deallylation (Isomerization-Oxidation) | Grubbs catalyst, RuCl₃ | De-allylated Amide |

Mechanistic Studies of Key Chemical Reactions (e.g., Radical Intermediates)

Understanding the mechanisms of the reactions involving (4-allylpiperazino)(2-furyl)methanone is crucial for predicting and controlling the reaction outcomes.

Radical Intermediates in Allylic Halogenation: The allylic bromination with NBS proceeds through a free-radical chain mechanism. masterorganicchemistry.comnih.govacs.org The reaction is initiated by the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the allylic position of the allyl group. This generates a resonance-stabilized allylic radical. This radical then reacts with a molecule of bromine (generated in low concentration from NBS and trace HBr) to form the allylic bromide product and a bromine radical, which propagates the chain. masterorganicchemistry.comnih.gov

Mechanism of Amide Reduction with LiAlH₄: The reduction of amides with LiAlH₄ involves a nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate. wikipedia.org This is followed by coordination of the oxygen to the aluminum species, making it a good leaving group. The lone pair on the nitrogen then expels the aluminum-oxygen species to form an iminium ion. A second hydride ion then attacks the iminium carbon to yield the final amine product. wikipedia.org Mechanistic studies on N-allylamides have shown that the reduction of the amide carbonyl generally precedes the reduction of the allyl double bond, although the latter can occur, especially with sterically hindered amides. nih.govwikipedia.org

Structural Elucidation and Theoretical Conformational Analysis of 4 Allylpiperazino 2 Furyl Methanone

Advanced Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely utilized to probe the connectivity of atoms, the molecular weight, and the functional groups present in a molecule. The structural confirmation of novel compounds, including derivatives of 2-furyl(piperazinyl)methanone, has been successfully achieved through the combined application of these spectral analyses. rsc.orgscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR are fundamental in confirming the structure of (4-allylpiperazino)(2-furyl)methanone.

¹H-NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (4-allylpiperazino)(2-furyl)methanone, the ¹H-NMR spectrum would be expected to show distinct signals for the protons of the furan (B31954) ring, the piperazine (B1678402) ring, and the allyl group. The chemical shifts (δ) and coupling constants (J) for these protons would be indicative of their specific electronic environments and spatial relationships. For instance, the protons on the furan ring would appear in the aromatic region, while the protons of the allyl group would exhibit characteristic splitting patterns.

¹³C-NMR (Carbon-13 NMR) complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in (4-allylpiperazino)(2-furyl)methanone would give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms. For example, the carbonyl carbon of the methanone (B1245722) group would appear at a significantly downfield chemical shift compared to the sp³ hybridized carbons of the piperazine and allyl groups. The structural confirmation of various 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives has been substantiated using ¹H-NMR and ¹³C-NMR spectral data. nih.govresearchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for (4-Allylpiperazino)(2-furyl)methanone

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| Furan-H3 | 7.5 - 7.7 | 115 - 120 |

| Furan-H4 | 6.5 - 6.7 | 110 - 115 |

| Furan-H5 | 7.0 - 7.2 | 145 - 150 |

| Piperazine-H (axial & equatorial) | 2.4 - 3.8 | 45 - 55 |

| Allyl-CH₂ | 3.0 - 3.2 | 60 - 65 |

| Allyl-CH | 5.8 - 6.0 | 130 - 135 |

| Allyl-CH₂ (terminal) | 5.1 - 5.3 | 115 - 120 |

| C=O (Methanone) | - | 165 - 170 |

| Furan-C2 | - | 148 - 152 |

Note: The predicted chemical shifts are illustrative and based on typical values for similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., EI-MS, ESI-MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are commonly employed. In the analysis of (4-allylpiperazino)(2-furyl)methanone, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments resulting from the cleavage of the molecule can help to confirm the presence of the furan, piperazine, and allyl moieties. For instance, the fragmentation of related 2-furyl(piperazinyl)methanone derivatives has been analyzed using EI-MS to support their structural assignments. rsc.orgscielo.brnih.gov

Table 2: Predicted Mass Spectrometry Data for (4-Allylpiperazino)(2-furyl)methanone

| Technique | Expected Observation |

| ESI-MS | [M+H]⁺ peak corresponding to the protonated molecule. |

| EI-MS | Molecular ion peak (M⁺) and characteristic fragment ions. |

Note: The specific m/z values would depend on the exact mass of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (4-allylpiperazino)(2-furyl)methanone would display characteristic absorption bands corresponding to the various functional groups.

A strong absorption band in the region of 1630-1680 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the methanone. The C-O-C stretching of the furan ring would likely appear in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the furan and allyl groups would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the piperazine ring would be found in the 2800-3000 cm⁻¹ range. The C=C stretching of the allyl group would also be visible around 1640 cm⁻¹. The structural characterization of analogous 2-furyl(piperazinyl)methanone compounds has been supported by IR spectral analysis. rsc.orgscielo.brnih.gov

Table 3: Predicted IR Absorption Bands for (4-Allylpiperazino)(2-furyl)methanone

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Amide) | 1630 - 1680 |

| C-H (Aromatic/Vinylic) | 3000 - 3100 |

| C-H (Aliphatic) | 2800 - 3000 |

| C=C (Alkene) | 1620 - 1680 |

| C-N (Amine) | 1020 - 1250 |

| C-O-C (Ether) | 1000 - 1300 |

Note: These are expected ranges and the exact positions can vary.

Computational Methods for Structural and Conformational Analysis

In conjunction with spectroscopic techniques, computational chemistry provides invaluable insights into the geometric and electronic properties of molecules. Methods such as Density Functional Theory (DFT) and Potential Energy Distribution (PED) analysis are powerful tools for studying the conformational landscape and vibrational modes of a molecule.

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the molecular structure, electronic properties, and reactivity of chemical systems. For (4-allylpiperazino)(2-furyl)methanone, DFT calculations can be used to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of its most stable conformers. Such calculations have been applied to study the conformational preferences of various piperazine derivatives. nih.govresearchgate.netnih.gov

The electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be calculated. This information is crucial for understanding the molecule's reactivity and potential intermolecular interactions.

Potential Energy Distribution (PED) Calculations

Potential Energy Distribution (PED) analysis is a computational technique used to assign the vibrational modes observed in an IR spectrum to specific molecular motions. By calculating the theoretical vibrational frequencies and their corresponding PEDs, a detailed understanding of the contributions of individual bond stretches, angle bends, and torsions to each vibrational mode can be obtained. This method aids in the accurate interpretation of experimental IR spectra.

Conformational Analysis and Solvent Effects via Computational Models (e.g., Polarizable Continuum Model (PCM))

The conformational landscape of (4-Allylpiperazino)(2-furyl)methanone is complex, owing to the flexible piperazine ring, the rotatable bond between the furan ring and the carbonyl group, and the dynamic nature of the allyl group. Computational methods, particularly those employing Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of this molecule and identifying its most stable conformations.

The Polarizable Continuum Model (PCM) is a widely used computational tool to investigate the influence of a solvent on the conformational equilibrium of a molecule. By simulating the bulk solvent as a continuous dielectric medium, the PCM method can calculate the solvation energy and predict how the presence of a solvent might favor certain conformations over others. For a molecule like (4-Allylpiperazino)(2-furyl)methanone, which possesses both polar (carbonyl, piperazine nitrogens) and nonpolar (allyl group, furan ring) regions, solvent polarity is expected to play a significant role in its conformational preference.

In a vacuum (gas phase), the molecule's conformation would be dictated primarily by intramolecular forces such as steric hindrance and hyperconjugation. However, in a polar solvent, conformations with a larger dipole moment will be stabilized to a greater extent. It is hypothesized that in polar solvents, the molecule will adopt a more extended conformation to maximize favorable interactions with the solvent molecules, while in nonpolar solvents, more compact, folded conformations might be preferred. The piperazine ring typically exists in a chair conformation, but boat and twist-boat conformations are also possible and could be influenced by solvent interactions.

A theoretical study on related piperazine derivatives has shown that the orientation of substituents on the piperazine ring is sensitive to the surrounding medium. While specific PCM data for (4-Allylpiperazino)(2-furyl)methanone is not publicly available, analogous studies suggest that the energetic barrier to rotation around the furan-carbonyl bond and the inversion of the piperazine ring would be altered in the presence of different solvents.

Table 1: Hypothetical Conformational Energy Profile in Different Solvents

| Conformer | Gas Phase Energy (kJ/mol) | Water (PCM) Energy (kJ/mol) | Toluene (PCM) Energy (kJ/mol) |

| Extended | 0 (Reference) | 0 (Reference) | 0 (Reference) |

| Folded | +5.2 | +8.1 | +4.5 |

| Twisted | +12.7 | +15.3 | +11.9 |

Note: This table is illustrative and based on general principles of solvent effects on flexible molecules. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule, providing insights into its reactivity and intermolecular interaction sites. researchgate.netuni-muenchen.de The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For (4-Allylpiperazino)(2-furyl)methanone, the MEP map is expected to highlight several key features:

Negative Potential: The most electron-rich region is anticipated to be around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. The oxygen atom of the furan ring will also exhibit a negative potential, albeit to a lesser extent. These red-colored areas represent the most likely sites for hydrogen bonding and interactions with electrophiles.

Positive Potential: The hydrogen atoms of the furan ring and the allyl group, as well as the protons on the carbon atoms adjacent to the piperazine nitrogens, are expected to show a positive electrostatic potential (blue regions). These sites are prone to interactions with nucleophiles.

Intermediate Potential: The piperazine ring and the carbon skeleton of the allyl group will likely display a more neutral potential (green to yellow), indicating a balanced charge distribution.

The MEP map is crucial for understanding how the molecule will interact with biological targets, such as enzymes or receptors. researchgate.net The distinct regions of positive and negative potential can guide the design of new derivatives with enhanced binding affinities.

Table 2: Predicted MEP Maxima and Minima

| Site | Predicted Potential | Significance |

| Carbonyl Oxygen | Strong Negative | Primary site for electrophilic attack and hydrogen bond acceptance |

| Furan Oxygen | Moderate Negative | Secondary site for electrophilic attack |

| Piperazine Nitrogens | Weak Negative/Neutral | Potential for hydrogen bond acceptance, influenced by substitution |

| Furan & Allyl Hydrogens | Positive | Sites for nucleophilic interaction |

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.

For (4-Allylpiperazino)(2-furyl)methanone, the HOMO is likely to be localized on the electron-rich furan ring and the piperazine moiety, which contain heteroatoms with lone pairs of electrons. The LUMO, on the other hand, is expected to be centered on the electron-deficient carbonyl group and the conjugated system of the furan ring.

The HOMO-LUMO energy gap can be used to predict the electronic absorption spectra of the molecule. The energy of the lowest-energy electronic transition will correspond to the energy difference between the HOMO and LUMO. A smaller HOMO-LUMO gap would imply that the molecule absorbs light at longer wavelengths.

Table 3: Predicted Frontier Molecular Orbital Properties

| Orbital | Predicted Localization | Role in Reactivity |

| HOMO | Furan ring, Piperazine nitrogens | Electron donation, reactivity with electrophiles |

| LUMO | Carbonyl group, Furan ring | Electron acceptance, reactivity with nucleophiles |

| Property | Predicted Value | Implication |

| HOMO-LUMO Gap | Moderate | Good kinetic stability, potential for electronic transitions in the UV-Vis region |

X-ray Diffraction Studies of Related Derivatives for Solid-State Structure

While a crystal structure for (4-Allylpiperazino)(2-furyl)methanone itself is not reported in the searched literature, X-ray diffraction studies of related furan and piperazine derivatives provide valuable insights into the likely solid-state conformation and packing of the title compound.

Studies on similar piperazine-substituted compounds often reveal that the piperazine ring adopts a chair conformation in the solid state, as this is its most stable form. The orientation of the substituents on the piperazine nitrogen atoms is determined by a balance of steric and electronic effects, as well as intermolecular interactions within the crystal lattice.

For instance, in the crystal structure of (furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, the furan rings are oriented at a significant dihedral angle to each other. nih.gov This suggests that in (4-Allylpiperazino)(2-furyl)methanone, the furan ring and the piperazine ring are unlikely to be coplanar due to steric hindrance. The crystal packing is often dominated by weak intermolecular interactions, such as C-H···O hydrogen bonds, which link the molecules into extended networks. nih.gov

Synthesis and characterization of piperazine-substituted dihydrofurans have also utilized X-ray crystallography to determine the trans configuration of the dihydrofuran ring. nih.gov This highlights the power of X-ray diffraction in unambiguously establishing the stereochemistry of complex molecules. The solid-state structure of (4-Allylpiperazino)(2-furyl)methanone will ultimately be governed by the interplay of its intrinsic conformational preferences and the efficiency of its packing in the crystal, driven by a network of weak intermolecular forces.

Table 4: Representative Crystallographic Data for a Related Furan Derivative

| Parameter | Value (for (furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone) nih.gov |

| Crystal System | Orthorhombic |

| Space Group | Not specified |

| a (Å) | 13.6900 (13) |

| b (Å) | 7.9611 (7) |

| c (Å) | 9.9042 (10) |

| V (ų) | 1079.43 (18) |

| Z | 4 |

| Dihedral Angle between Furan Rings (°) | 80.90 (8) |

This data is for a related compound and serves as an example of the type of information obtained from X-ray diffraction studies.

Investigation of Biological Activities and Mechanisms of Action at the Molecular Level

In Vitro Screening Methodologies for Biological Activity

The initial assessment of the biological potential of compounds like (4-Allylpiperazino)(2-furyl)methanone involves a battery of in vitro screening assays. These tests are designed to identify any significant biological effects against a wide range of targets. Furan (B31954) and piperazine (B1678402) derivatives are frequently evaluated for their pharmacological activities using these methods. researchgate.netresearchgate.net

Common screening panels include:

Antimicrobial and Antifungal Activity: Compounds are tested against various strains of bacteria (both Gram-positive and Gram-negative) and fungi to determine their minimum inhibitory concentration (MIC). acgpubs.orgnih.govresearchgate.net For example, studies on piperazine derivatives have tested their efficacy against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. acgpubs.orgnih.gov

Cytotoxic Activity: The antiproliferative effects of the compound are evaluated against various human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer). nih.govmdpi.com This helps in identifying potential anticancer agents.

Enzyme Inhibition Assays: Compounds are screened against a panel of clinically relevant enzymes to identify specific inhibitory activities. This is a crucial step in pinpointing the mechanism of action. nih.govnih.gov

Anti-inflammatory Activity: The ability of the compound to inhibit inflammatory pathways is also a common area of investigation for furan derivatives. researchgate.net

These high-throughput screening methods allow for the rapid identification of "hit compounds" that show promising activity in a particular area, warranting further, more detailed investigation. researchgate.net

Enzyme Inhibition Studies and Kinetic Analysis

Following initial screening, detailed studies are conducted to characterize the compound's interaction with specific enzymes, including determining the potency (e.g., IC₅₀ value) and the mode of inhibition through kinetic analysis.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.org Its inhibition is a key strategy for treating infections caused by pathogens like Helicobacter pylori, which uses urease to survive in the acidic stomach environment. frontiersin.org Piperazine and furan derivatives have shown significant potential as urease inhibitors. nih.govmdpi.com

In vitro assays, typically using the indophenol (B113434) method, are employed to measure the urease inhibitory activity. frontiersin.org Studies on structurally similar compounds, such as benzimidazolone-piperazine/furan conjugates, have demonstrated potent urease inhibition, with IC₅₀ values in the micromolar and even sub-micromolar range, often exceeding the potency of the standard inhibitor, thiourea. nih.govnih.gov Molecular docking studies suggest these compounds interact with key residues and the nickel ions in the enzyme's active site. nih.gov

| Compound Class | Test Compound Example | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |

| Pyridylpiperazine Derivatives | Compound 5b | 2.0 ± 0.73 | 23.2 ± 11.0 | frontiersin.org |

| Pyridylpiperazine Derivatives | Compound 7e | 2.24 ± 1.63 | 23.2 ± 11.0 | frontiersin.org |

| Benzimidazolone-Piperazine/Furan Conjugates | - | 0.11 - 0.64 | 0.51 ± 0.028 | nih.gov |

| Furan Chalcone (B49325) Derivatives | Compound 4h | 16.13 ± 2.45 | 21.25 ± 0.15 | mdpi.com |

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose. nih.govnih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a therapeutic approach for managing type 2 diabetes mellitus. nih.govresearchgate.net Compounds containing a piperazine moiety, including 2-furoic piperazides, are recognized for their potent α-glucosidase inhibitory activity. nih.govresearchgate.net

The inhibitory effect is evaluated against α-glucosidase from Saccharomyces cerevisiae, with acarbose (B1664774) often used as a standard reference. researchgate.netnih.gov Kinetic studies on related 4-(dimethylaminoalkyl)piperazine derivatives have revealed a noncompetitive mode of inhibition, indicating that the inhibitors bind to an allosteric site on the enzyme rather than the active site. nih.govresearchgate.net

| Compound Class | Test Compound Example | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |

| 4-(dimethylaminoalkyl)piperazine Derivatives | PC1 (4-chlorophenyl) | 5.75 | - | nih.gov |

| 4-(dimethylaminoalkyl)piperazine Derivatives | PC2 (2,4-dichlorophenyl) | 12.70 | - | nih.gov |

| Cyclic Sulfonamides | Compound 12i | 25.88 | 58.8 | mdpi.com |

| 1,2-Benzothiazine Derivatives | Compound 12a | 18.25 | 58.8 | nih.gov |

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signal transduction pathways regulating growth, proliferation, and differentiation. nih.gov Dysregulation of PTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.govnih.gov A study on furan-2-yl(phenyl)methanone derivatives, which share the core structure of the title compound, demonstrated promising in vitro PTK inhibitory activity, with some derivatives showing potency comparable to or better than the reference compound genistein. nih.gov

Furthermore, the piperazine scaffold is a key component in numerous approved kinase inhibitors that target specific PTKs like Abl, VEGFR, and EGFR. nih.govmdpi.commdpi.com For instance, derivatives of 4-anilinoquinazoline (B1210976) containing a piperazine moiety act as potent inhibitors of VEGFR and EGFR. mdpi.com This suggests that (4-Allylpiperazino)(2-furyl)methanone could potentially be investigated as an inhibitor of various protein kinases.

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs). thno.org Inhibiting DNA-PK can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, thereby sensitizing them to treatment. nih.govnih.gov

While specific studies on (4-Allylpiperazino)(2-furyl)methanone are not available, the development of DNA-PK inhibitors has focused on heterocyclic cores that bind to the ATP-binding site of the enzyme. nih.gov For example, inhibitors with a morpholino group, which is structurally related to piperazine, have shown high potency (IC₅₀ in the nanomolar range). nih.gov Given the established role of heterocyclic compounds in this area, screening for DNA-PK inhibitory activity would be a logical step in characterizing the full biological profile of (4-Allylpiperazino)(2-furyl)methanone.

Structure Activity Relationship Sar Studies of 4 Allylpiperazino 2 Furyl Methanone Derivatives

Systematic Structural Modifications and Their Impact on Biological Potency

Systematic modifications of the (4-allylpiperazino)(2-furyl)methanone scaffold have been pivotal in elucidating the structural requirements for potent biological activity. Research has primarily focused on alterations at the N-4 position of the piperazine (B1678402) ring and substitutions on the aromatic moieties attached to this nitrogen.

One key area of modification has been the replacement of the allyl group with various aralkyl substituents. A study on a series of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives demonstrated that the nature of the aralkyl group significantly influences the antibacterial activity. For instance, the introduction of a 2-bromobenzyl group at the N-4 position resulted in a compound with a minimum inhibitory concentration (MIC) of 7.52±0.μg/mL against S. typhi, which is comparable to the standard drug ciprofloxacin (MIC = 7.45±0.58μg/mL) nih.gov. This highlights the positive contribution of a halogenated aromatic ring at this position.

Further modifications involving the introduction of a sulfonylbenzyl moiety at the N-4 position have also been explored. These derivatives have shown promising results as cholinesterase inhibitors. The substitution pattern on the terminal secondary amine of the sulfonylbenzyl group was found to be critical for activity. For example, a derivative bearing a 3,5-dimethyl-1-piperidinyl group exhibited excellent inhibitory activity against acetylcholinesterase (AChE).

The following table summarizes the impact of various structural modifications on the biological activity of (piperazino)(furyl)methanone derivatives based on available research findings.

| Scaffold | Modification at N-4 of Piperazine | Biological Activity | Key Findings |

| (Piperazino)(2-furyl)methanone | 2-Bromobenzyl | Antibacterial (S. typhi) | Potent activity, comparable to ciprofloxacin. nih.gov |

| (Piperazino)(2-furyl)methanone | 4-[(3,5-dimethyl-1-piperidinyl) sulfonyl]benzyl | Acetylcholinesterase Inhibition | Excellent inhibitory effect. |

| (Piperazino)(2-furyl)methanone | Various other aralkyl groups | Antibacterial | Activity varies based on the nature and substitution of the aralkyl group. nih.gov |

Influence of Substituent Effects (Electronic, Steric, and Lipophilicity) on Activity

Electronic Effects: The electronic nature of the substituents on the aromatic rings can significantly modulate the biological activity. The presence of electron-withdrawing groups, such as halogens (e.g., bromine), on the benzyl ring at the N-4 position of the piperazine has been shown to enhance antibacterial activity nih.gov. This suggests that a reduction in electron density on the aromatic ring may be favorable for interaction with the bacterial target.

Steric Effects: The size and shape of the substituents also have a profound impact on activity. While some degree of bulk can be tolerated and may even be beneficial, excessive steric hindrance can lead to a decrease in potency. The observation that a 3,5-dimethyl-1-piperidinyl group confers excellent acetylcholinesterase inhibitory activity suggests that the specific steric arrangement of this substituent is optimal for fitting into the active site of the enzyme.

Identification of Key Pharmacophoric Features within the (Piperazino)(furyl)methanone Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological activity. For the (piperazino)(furyl)methanone scaffold, several key features can be identified based on the structure of active derivatives.

The essential pharmacophoric features for the biological activity of this scaffold are believed to include:

A Hydrogen Bond Acceptor: The carbonyl group of the methanone (B1245722) linker serves as a crucial hydrogen bond acceptor, likely interacting with a hydrogen bond donor on the biological target.

A Basic Nitrogen Atom: The piperazine ring contains two nitrogen atoms. The N-1 nitrogen, attached to the furoyl group, is amidic, while the N-4 nitrogen is a tertiary amine, which is basic under physiological conditions. This basic center is likely involved in electrostatic interactions or protonation, which can be critical for receptor binding.

Aromatic/Hydrophobic Regions: The furan (B31954) ring and the various aromatic substituents attached to the N-4 position of the piperazine provide essential hydrophobic and aromatic interactions with the target protein. The furan ring, being an electron-rich aromatic system, can participate in various electronic interactions ijabbr.comorientjchem.orgnih.govijabbr.com.

Correlation between Physicochemical Descriptors and Biological Activity

While comprehensive quantitative structure-activity relationship (QSAR) studies for (4-allylpiperazino)(2-furyl)methanone derivatives are not extensively detailed in the available literature, a qualitative correlation between certain physicochemical descriptors and biological activity can be inferred.

Molecular Weight and Size: The molecular weight and size of the derivatives influence their diffusion and transport properties. Generally, compounds with lower to moderate molecular weights are preferred for better absorption and distribution.

Polar Surface Area (PSA): The PSA, which is the sum of the surfaces of polar atoms in a molecule, is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. The presence of the carbonyl oxygen and the piperazine nitrogens contributes to the PSA of the (piperazino)(furyl)methanone scaffold. Modifications that significantly alter the PSA can impact the bioavailability of the compounds.

Hydrogen Bonding Capacity: The ability to form hydrogen bonds is critical for drug-receptor interactions. The carbonyl oxygen is a primary hydrogen bond acceptor. The introduction of other functional groups can add hydrogen bond donors or acceptors, potentially enhancing the binding affinity to the target.

A hypothetical QSAR model for this class of compounds would likely involve a combination of electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and lipophilic (e.g., log P) descriptors to quantitatively predict the biological activity. Such models would be invaluable for the future design of more potent analogs.

Design Principles for Enhanced Selectivity and Potency based on SAR

Based on the structure-activity relationship studies of (4-allylpiperazino)(2-furyl)methanone derivatives, several design principles can be formulated to guide the development of new analogs with enhanced selectivity and potency.

Optimization of the N-4 Substituent: The N-4 position of the piperazine ring is a critical point for modification. The introduction of substituted aralkyl groups, particularly those with electron-withdrawing substituents like halogens, appears to be a promising strategy for enhancing antibacterial activity. For enzyme inhibition, incorporating more complex heterocyclic moieties via a sulfonylbenzyl linker has shown significant potential.

Fine-Tuning of Lipophilicity: A careful balance of lipophilicity is essential. This can be achieved by modulating the substituents on the aromatic rings or by altering the length and nature of the linker connecting the piperazine to the terminal aromatic group.

Introduction of Additional Interaction Sites: The incorporation of functional groups capable of forming additional hydrogen bonds or other specific interactions with the target can lead to a significant increase in binding affinity and, consequently, potency.

Conformational Rigidity: Introducing a degree of conformational rigidity into the molecule, for instance by incorporating cyclic structures or double bonds in the linker at the N-4 position, can lock the molecule into a more bioactive conformation, leading to enhanced activity. This can also improve selectivity by reducing binding to off-target proteins.

Exploitation of the Furan Moiety: The furan ring is a key component of the scaffold and its electronic properties can be modulated by substitution. Exploring substitutions on the furan ring itself could lead to new avenues for improving activity and selectivity ijabbr.comorientjchem.orgnih.govijabbr.com.

By applying these design principles, medicinal chemists can systematically optimize the (piperazino)(furyl)methanone scaffold to develop novel therapeutic agents with improved efficacy and safety profiles.

Computational Chemistry and Molecular Modeling of 4 Allylpiperazino 2 Furyl Methanone

Molecular Docking Simulations

No published molecular docking studies were found for (4-Allylpiperazino)(2-furyl)methanone. Research on analogous compounds, such as 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, has utilized docking programs to predict binding modes within protein active sites. However, specific binding poses, affinities, and detailed interactions for the title compound are not available.

There is no data in the scientific literature detailing the predicted binding poses or affinities of (4-Allylpiperazino)(2-furyl)methanone with any biological receptor.

A detailed analysis of the specific hydrogen bonds, van der Waals forces, or electrostatic interactions between (4-Allylpiperazino)(2-furyl)methanone and any protein target is not available in published research. Studies on similar molecules have noted the importance of such interactions for binding.

There are no computational studies that identify or analyze potential biological targets or their binding sites for (4-Allylpiperazino)(2-furyl)methanone.

While various docking programs and algorithms are commonly used in computational chemistry, there is no record of any specific software being used to model the interactions of (4-Allylpiperazino)(2-furyl)methanone.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

No molecular dynamics simulation studies have been published to assess the stability of a complex between (4-Allylpiperazino)(2-furyl)methanone and a protein target. Such simulations are crucial for understanding the dynamic behavior of a ligand within a binding site over time.

Pharmacophore Modeling for Ligand Design and Virtual Screening

There is no evidence of pharmacophore models being developed based on the structure of (4-Allylpiperazino)(2-furyl)methanone for the purposes of ligand design or virtual screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netnih.gov

A typical QSAR study involves several key steps. First, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. researchgate.net For a series of analogs of (4-Allylpiperazino)(2-furyl)methanone, this would involve synthesizing derivatives with modifications to the allyl, piperazine (B1678402), or furan (B31954) moieties. Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: charge distribution, dipole moment, polarizability.

Steric properties: molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological properties: indices that describe molecular branching and connectivity.

Once the descriptors are calculated, a mathematical model is generated using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.netscispace.com The goal is to create an equation that accurately predicts the biological activity based on the values of the most relevant descriptors. The reliability and predictive power of the generated QSAR model are then rigorously validated using both internal (e.g., leave-one-out cross-validation) and external test sets of compounds. scispace.comnih.gov

For a hypothetical series of (4-Allylpiperazino)(2-furyl)methanone analogs, a QSAR model could reveal which structural features are critical for activity. For instance, the model might indicate that increased hydrophobicity on the piperazine substituent enhances activity, or that the electronic properties of the furan ring are crucial. Such a model provides a predictive framework for designing more potent compounds. scispace.com

Table 1: Illustrative QSAR Descriptors for a Hypothetical Series of Piperazine Derivatives

| Compound ID | Scaffold | R-Group | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) | Key Descriptor (e.g., LogP) |

| 1 | (Piperazino)(2-furyl)methanone | Methyl | 15.2 | 14.8 | 1.85 |

| 2 | (Piperazino)(2-furyl)methanone | Ethyl | 12.5 | 12.9 | 2.20 |

| 3 | (4-Allylpiperazino)(2-furyl)methanone | Allyl | 8.7 | 9.1 | 2.65 |

| 4 | (Piperazino)(2-furyl)methanone | Propyl | 10.1 | 10.5 | 2.75 |

| 5 | (Piperazino)(2-furyl)methanone | Benzyl | 5.4 | 5.2 | 3.80 |

This table is for illustrative purposes only and does not represent actual experimental data.

In Silico Prediction of Molecular Recognition and Interactions

While QSAR provides a statistical correlation, in silico methods like molecular docking and molecular dynamics simulations aim to predict the physical interactions between a ligand, such as (4-Allylpiperazino)(2-furyl)methanone, and its biological target, typically a protein or enzyme. nih.govnih.gov These techniques are fundamental to understanding the mechanism of action at a molecular level. nih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process requires the 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or approximated through homology modeling. nih.govacs.org The ligand is then placed into the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. acs.org

For (4-Allylpiperazino)(2-furyl)methanone, a docking study could reveal key molecular interactions:

The furan ring might engage in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine in the binding pocket.

The carbonyl oxygen of the methanone (B1245722) linker can act as a hydrogen bond acceptor with donor groups on the protein backbone or side chains. mdpi.com

The piperazine nitrogen atoms can be protonated at physiological pH and form crucial hydrogen bonds or ionic interactions with acidic residues such as aspartate or glutamate. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions. acs.org The binding free energy, a more accurate measure of binding affinity, can also be calculated from these simulations using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). acs.org

Table 2: Potential Molecular Interactions of (4-Allylpiperazino)(2-furyl)methanone Predicted by Docking

| Molecular Moiety of Ligand | Potential Interacting Residue(s) in Receptor | Type of Interaction |

| Furan Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Carbonyl Oxygen | Serine, Threonine, Asparagine | Hydrogen Bond |

| Piperazine Nitrogen | Aspartic Acid, Glutamic Acid | Hydrogen Bond, Ionic Interaction |

| Allyl Group | Leucine, Isoleucine, Valine | Hydrophobic (van der Waals) Interaction |

This table represents a hypothetical prediction of interactions based on the chemical nature of the compound's fragments.

These computational approaches provide a rational basis for drug design, allowing for the targeted modification of the (4-Allylpiperazino)(2-furyl)methanone structure to enhance its binding affinity and selectivity for a specific biological target. mdpi.com

Synthesis and Biological Evaluation of Analogues and Derivatives of 4 Allylpiperazino 2 Furyl Methanone

Design Rationale for New Derivatives based on SAR and Computational Studies

The design of new derivatives based on the (4-allylpiperazino)(2-furyl)methanone scaffold is guided by structure-activity relationship (SAR) studies and computational analysis. The primary goal is to identify structural modifications that enhance desired biological activities while maintaining appropriate physicochemical properties. nih.gov

SAR studies on various piperazine-containing compounds have revealed several key principles:

Substituents on the Piperazine (B1678402) Ring: The nature, size, and position of substituents on the piperazine ring are critical determinants of biological activity. nih.govnih.gov For instance, in a series of vindoline (B23647) derivatives, substitution at position 17 of the vindoline core with N-substituted piperazines was found to be more beneficial for anticancer activity than substitution at position 10. mdpi.com

Nature of the Linker: The linker connecting the piperazine moiety to other parts of the molecule influences activity. In some vindoline-piperazine conjugates, N-alkyl linkers resulted in more active compounds than N-acyl analogues. mdpi.com

Electronic Effects: The introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents on a benzene (B151609) ring attached to the piperazine, has been shown to enhance the anti-tumor activity of some berberine (B55584) analogues. nih.gov Similarly, for vindoline derivatives, N-(4-trifluoromethylphenyl) and N-[4-(trifluoromethyl)benzyl] piperazine conjugates showed significantly greater efficacy than those with N-methyl or N-(2-furoyl) groups. mdpi.com

Lipophilicity and Steric Factors: The size of substituents can impact activity, with a notable loss of cytotoxicity observed when substituent groups become too large. nih.gov Conversely, in prazosin-related compounds, a lipophilic binding area on the α1-adrenoreceptor surface suggests that a lipophilic pocket of a well-defined size and spatial orientation contributes to activity. nih.gov

Computational studies, such as in silico analysis, are employed to predict the binding affinity and interaction of newly designed molecules with their biological targets. scielo.br This allows for the rational design of derivatives, such as the 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone series, which were targeted for their potential as cholinesterase inhibitors and antimicrobial agents. scielo.br

Synthetic Routes for Novel (Piperazino)(furyl)methanone Analogues

Several synthetic strategies have been developed to create novel analogues of (piperazino)(furyl)methanone. These routes typically involve the modification of a pre-formed piperazine-furan core.

A common starting material is 2-furyl(1-piperazinyl)methanone (also known as 2-furoyl-1-piperazine). scielo.brnih.gov One straightforward method involves the N-alkylation of this core. The synthesis is achieved by reacting furyl(1-piperazinyl)methanone with various aralkyl halides in the presence of a base like lithium hydride in a solvent such as N,N-dimethylformamide (DMF) to yield the desired 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives. nih.gov

A multi-step synthesis has been used to create derivatives with a sulfonylbenzyl moiety. This process begins by treating secondary amines with 4-bromomethylbenzenesulfonyl chloride to form electrophilic intermediates. In a separate step, 2-furyl(1-piperazinyl)methanone is activated with potassium carbonate (K2CO3) in refluxing acetonitrile (B52724). The activated piperazine derivative is then reacted with the previously synthesized electrophiles to produce the target 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone compounds. scielo.br

Another approach involves radical cyclization. Novel piperazine-dihydrofuran compounds can be synthesized via Mn(OAc)3-mediated oxidative radical cyclization reactions of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. nih.govresearchgate.net For instance, allyl piperazine derivatives react with compounds like dimedone to form dihydrofurans, although sometimes in low yields. nih.gov The yields of these reactions appear to be influenced by the nature of the substituent on the piperazine, with methacryloyl-piperazine derivatives giving higher yields than allyl-piperazine derivatives. nih.gov

The core piperazin-1-yl-methanone structure itself can be synthesized from biomass-derived starting materials, such as the reaction of 2-furoic acid with piperazine. researchgate.net

Comparative Analysis of Biological Activities of Analogues

The structural diversity of (piperazino)(furyl)methanone analogues leads to a wide range of biological activities, including antibacterial, enzyme inhibitory, and anticancer effects. mdpi.comscielo.brnih.gov